molecular formula C7H12ClNO2 B13653252 cis-5-Amino-3-cyclohexene-1-carboxylic acid hydrochloride

cis-5-Amino-3-cyclohexene-1-carboxylic acid hydrochloride

Cat. No.: B13653252
M. Wt: 177.63 g/mol
InChI Key: XDLMXPJBQHOJLR-IBTYICNHSA-N
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Description

rac-(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group and a carboxylic acid group on a cyclohexene ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives, which undergo amination and carboxylation reactions to introduce the amino and carboxylic acid groups, respectively. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of rac-(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
  • rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
  • rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride

Uniqueness

rac-(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it suitable for applications where precise control over molecular interactions is required.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1,3,5-6H,2,4,8H2,(H,9,10);1H/t5-,6+;/m1./s1

InChI Key

XDLMXPJBQHOJLR-IBTYICNHSA-N

Isomeric SMILES

C1C=C[C@@H](C[C@@H]1C(=O)O)N.Cl

Canonical SMILES

C1C=CC(CC1C(=O)O)N.Cl

Origin of Product

United States

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